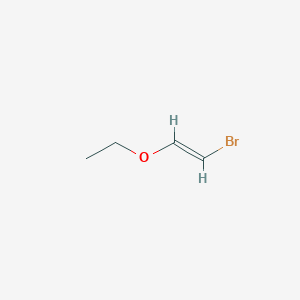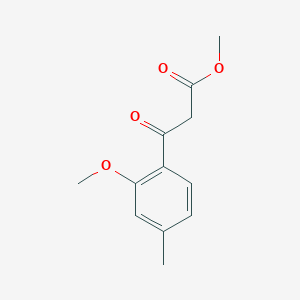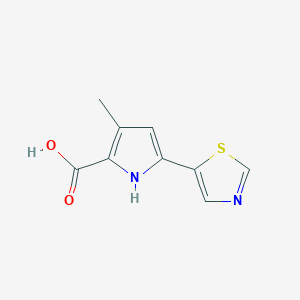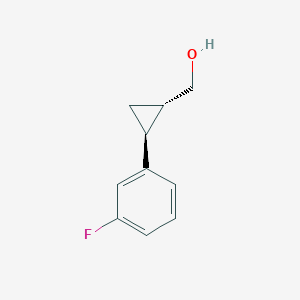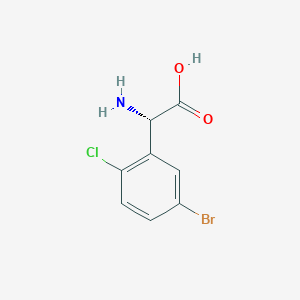
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)aceticacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method starts with the bromination and chlorination of phenylacetic acid, followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of inexpensive reagents and catalysts, along with optimized reaction conditions, ensures high yield and purity. Techniques such as crystallization and chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-chlorophenyl)acetic acid
- 2-(5-Bromo-2-chlorophenyl)acetic acid
- 2-(2-Bromo-4-chlorophenyl)acetic acid
Uniqueness
(S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific substitution pattern and chiral nature. This uniqueness allows it to interact differently with biological systems compared to its analogs, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
TZDUFRKVSULBGC-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B13033955.png)
![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)

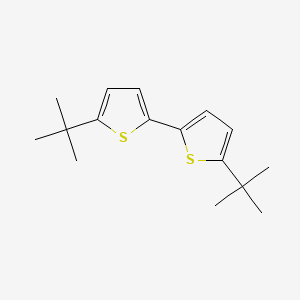
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)


